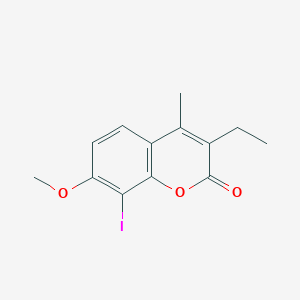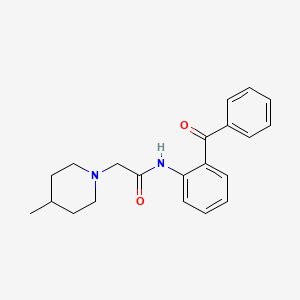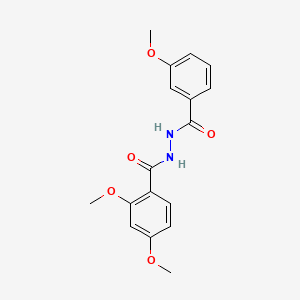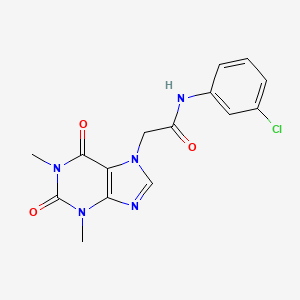
3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one, also known as ICM-7555, is a chemical compound that belongs to the class of coumarin derivatives. It has been widely used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the expression of certain genes involved in cancer cell survival. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which may protect against oxidative stress and inflammation associated with neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, it has been found to have low toxicity and high selectivity towards cancer cells, which may make it a promising candidate for further development. However, one limitation is that it may be difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one. One area of focus may be on its potential use in combination with other anticancer drugs to enhance its therapeutic efficacy. Additionally, further studies may be needed to elucidate its exact mechanism of action and to identify its molecular targets. Finally, research may be needed to optimize the synthesis method and to develop new methods for the large-scale production of 3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one.
In conclusion, 3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one is a promising compound that has potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Its mechanism of action and biochemical and physiological effects make it an interesting candidate for further research. While there are some limitations to its use in lab experiments, its advantages and potential future directions make it an exciting area of research.
Synthesemethoden
3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 3-ethyl-4-methyl-7-hydroxy-coumarin with iodine and methoxyamine hydrochloride. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to have anticancer activity against various types of cancer, including breast, lung, and colon cancer. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-ethyl-8-iodo-7-methoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IO3/c1-4-8-7(2)9-5-6-10(16-3)11(14)12(9)17-13(8)15/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNFBPRIUDSBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC)I)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)


![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)




![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)
![1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746064.png)